Cas no 130656-70-1 (1,2-Diiodo-4-(trifluoromethyl)benzene)
1,2-Diiodo-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 3,4-DIIODOBENZOTRIFLUORIDE
- 1,2-diiodo-4-(trifluoromethyl)benzene
- 1,2-diiodo-4-trifluoromethylbenzene
- 4-trifluoromethyl-1,2-diiodobenzene
- 1,2-Diiodo-4-(trifluoromethyl)benzene
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- Inchi: 1S/C7H3F3I2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
- InChI Key: VJVPAKPVOCXMDE-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C1=CC=C(I)C(I)=C1
Computed Properties
- Exact Mass: 397.82800
Experimental Properties
- PSA: 0.00000
- LogP: 3.91460
1,2-Diiodo-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D500120-250mg |
1,2-Diiodo-4-(trifluoromethyl)benzene |
130656-70-1 | 250mg |
$92.00 | 2023-05-18 | ||
| TRC | D500120-1g |
1,2-Diiodo-4-(trifluoromethyl)benzene |
130656-70-1 | 1g |
$328.00 | 2023-05-18 | ||
| TRC | D500120-2.5g |
1,2-Diiodo-4-(trifluoromethyl)benzene |
130656-70-1 | 2.5g |
$724.00 | 2023-05-18 |
1,2-Diiodo-4-(trifluoromethyl)benzene Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1,2-Diiodo-4-(trifluoromethyl)benzene
Comprehensive Overview of 1,2-Diiodo-4-(trifluoromethyl)benzene (CAS No. 130656-70-1)
1,2-Diiodo-4-(trifluoromethyl)benzene (CAS No. 130656-70-1) is a halogenated aromatic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its unique combination of iodine and trifluoromethyl functional groups, serves as a versatile building block for advanced chemical transformations. Its molecular structure, featuring two iodine atoms and a trifluoromethyl group on a benzene ring, makes it particularly valuable for cross-coupling reactions, catalysis, and the development of fluorinated materials.
In recent years, the demand for fluorinated compounds like 1,2-Diiodo-4-(trifluoromethyl)benzene has surged due to their applications in drug discovery and agrochemicals. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical agents, making this compound a key intermediate in the synthesis of FDA-approved drugs. Researchers are also exploring its potential in organic electronics, where fluorinated aromatics contribute to improved charge transport properties in OLEDs and semiconductors.
From a synthetic perspective, 1,2-Diiodo-4-(trifluoromethyl)benzene is often utilized in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and Sonogashira coupling. These reactions are pivotal for constructing complex molecular architectures, including biaryl compounds and conjugated polymers. The compound's high reactivity and selectivity have made it a staple in laboratories focused on medicinal chemistry and material science innovation.
Environmental and safety considerations are also critical when handling 1,2-Diiodo-4-(trifluoromethyl)benzene. While it is not classified as a hazardous substance, proper storage conditions—such as protection from light and moisture—are essential to maintain its stability. The compound's iodine content necessitates careful disposal to prevent environmental contamination, aligning with the growing emphasis on green chemistry and sustainable practices in the chemical industry.
Market trends indicate a rising interest in halogenated benzene derivatives, driven by their utility in high-performance materials and life sciences. Analysts predict that the global demand for 1,2-Diiodo-4-(trifluoromethyl)benzene will continue to grow, particularly in regions with strong pharmaceutical and electronics manufacturing sectors. Companies specializing in fine chemicals are investing in scalable synthesis methods to meet this demand, ensuring consistent quality and supply chain reliability.
In conclusion, 1,2-Diiodo-4-(trifluoromethyl)benzene (CAS No. 130656-70-1) stands out as a multifaceted compound with broad applications across industries. Its role in cutting-edge research and industrial processes underscores its importance in modern chemistry. As advancements in catalysis and material design progress, this compound is poised to remain a cornerstone of innovation, addressing challenges in healthcare, energy, and technology.
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